molecular formula C25H28N2O3S B289401 N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

货号 B289401
分子量: 436.6 g/mol
InChI 键: FBBXKAZTMCGTIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.

作用机制

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream signaling events that promote cell survival, proliferation, and differentiation. Inhibition of BTK by N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide blocks these signaling events, leading to the death of B-cells and the suppression of the immune response.
Biochemical and Physiological Effects
N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the proliferation of cancer cells in vitro and in vivo. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has also been shown to reduce the levels of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been well-tolerated in preclinical studies, with no significant toxicities observed.

实验室实验的优点和局限性

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, its good solubility and stability, and its ability to induce apoptosis in cancer cells. However, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

未来方向

There are several potential future directions for the development of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide as a therapeutic agent. These include:
1. Combination therapy with other drugs that target the B-cell receptor signaling pathway, such as PI3K inhibitors or anti-CD20 antibodies.
2. Investigation of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy.
3. Development of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide as a topical treatment for autoimmune skin diseases.
4. Investigation of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide in other inflammatory disorders, such as multiple sclerosis or inflammatory bowel disease.
5. Optimization of the pharmacokinetics and pharmacodynamics of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide to improve its efficacy and reduce its toxicity.
In conclusion, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide is a promising therapeutic agent that targets BTK and has shown potential for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders. Further research is needed to fully understand its mechanism of action and to optimize its clinical efficacy and safety.

合成方法

The synthesis of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide involves a multi-step process that includes the formation of key intermediates and the final coupling of the furan and tetrahydrobenzothiophene moieties. The synthesis has been optimized to yield high purity and high potency N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide with good solubility and stability.

科学研究应用

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has also been investigated as a potential therapy for autoimmune diseases such as rheumatoid arthritis and lupus.

属性

分子式

C25H28N2O3S

分子量

436.6 g/mol

IUPAC 名称

N-[6-tert-butyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O3S/c1-15-7-5-8-17(13-15)26-23(29)21-18-11-10-16(25(2,3)4)14-20(18)31-24(21)27-22(28)19-9-6-12-30-19/h5-9,12-13,16H,10-11,14H2,1-4H3,(H,26,29)(H,27,28)

InChI 键

FBBXKAZTMCGTIE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

规范 SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。